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molecular formula C19H22O3 B1339937 4-Tert-butyl-3',4'-dimethoxybenzophenone CAS No. 116412-95-4

4-Tert-butyl-3',4'-dimethoxybenzophenone

Cat. No. B1339937
M. Wt: 298.4 g/mol
InChI Key: JNELAVICYRMCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139552B2

Procedure details

To a 2 L three-neck flask was added 4-t-butylbenzoyl chloride (100 mL), veratrole (70 mL) and methylene chloride (800 mL). The flask was seated in ice bath. Anhydrous aluminum chloride (100 g) was added to the flask through a solid addition funnel slowly. The mixture was stirred at room temperature for 1 hour and then poured into ice water (1 L). Hydrochloric acid (12N, 150 mL) was added to the mixture. The bottom layer was isolated. The top layer was further extracted with methylene chloride twice (400+200 mL). The combined organic layers were washed with brine (200 mL) and filtered over magnesium sulfate. The final solution was condensed to an oily residue and the residue was dried in vacuum oven to provide 150 g waxy 3,4-dimethoxy-4′-t-butylbenzophenone.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:14]1([O:22][CH3:23])[C:15](=[CH:18][CH:19]=[CH:20][CH:21]=1)[O:16][CH3:17].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[CH3:17][O:16][C:15]1[CH:18]=[C:19]([CH:20]=[CH:21][C:14]=1[O:22][CH3:23])[C:9]([C:8]1[CH:12]=[CH:13][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1)=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
70 mL
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottom layer was isolated
EXTRACTION
Type
EXTRACTION
Details
The top layer was further extracted with methylene chloride twice (400+200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
condensed to an oily residue
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)C(C)(C)C)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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